molecular formula C14H21NO2 B14243856 Heptanamide, N-(4-methoxyphenyl)- CAS No. 512173-24-9

Heptanamide, N-(4-methoxyphenyl)-

Cat. No.: B14243856
CAS No.: 512173-24-9
M. Wt: 235.32 g/mol
InChI Key: XTNWJUNBWCNGOV-UHFFFAOYSA-N
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Description

Heptanamide, N-(4-methoxyphenyl)-, also known as N-(4-methoxyphenyl)heptanamide, is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The molecular formula of this compound is C14H21NO2, and it has a molecular weight of 235.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanamide, N-(4-methoxyphenyl)-, can be synthesized through the reaction of heptanoic acid with 4-methoxyaniline. The reaction typically involves the use of a coupling agent such as heptanoyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as toluene, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of Heptanamide, N-(4-methoxyphenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Heptanamide, N-(4-methoxyphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptanamide, N-(4-methoxyphenyl)-, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Heptanamide, N-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylheptanamide
  • N-(4-methylphenyl)heptanamide
  • N-(4-methoxyphenyl)acetamide

Uniqueness

Heptanamide, N-(4-methoxyphenyl)-, is unique due to the presence of the methoxy group on the aromatic ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

512173-24-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)heptanamide

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-7-14(16)15-12-8-10-13(17-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,15,16)

InChI Key

XTNWJUNBWCNGOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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